2-Chloro-4-fluorobenzylamine

Synthetic Chemistry Building Blocks Logistics

2-Chloro-4-fluorobenzylamine (CAS 15205-11-5) is a halogenated benzylamine building block with the molecular formula C7H7ClFN, a molecular weight of 159.59 g/mol, and an XLogP3 of 1.8. It features a primary amine group on a methylene bridge attached to a benzene ring with ortho-chloro and para-fluoro substitution.

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
CAS No. 15205-11-5
Cat. No. B097124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzylamine
CAS15205-11-5
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CN
InChIInChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
InChIKeyCBKWAXKMZUULLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluorobenzylamine (CAS 15205-11-5) for Pharmaceutical R&D: Core Properties & Sourcing Specification


2-Chloro-4-fluorobenzylamine (CAS 15205-11-5) is a halogenated benzylamine building block with the molecular formula C7H7ClFN, a molecular weight of 159.59 g/mol, and an XLogP3 of 1.8 [1]. It features a primary amine group on a methylene bridge attached to a benzene ring with ortho-chloro and para-fluoro substitution . Research and industrial users procure this compound almost exclusively as a liquid intermediate (≥95-97% purity by GC) under argon storage , relying on its dual-halogen pattern for regioselective derivatization in drug discovery, rather than as a final active pharmaceutical ingredient.

1
Liquid intermediate for regioselective derivatization in drug discovery. Ready-to-use for automated synthesis workstations.
2
Dual-halogen benzylamine building block (ortho-Cl, para-F) for SAR exploration. Not a final API; supplied at 95-97% purity under argon.
3
Chiral synthesis enabler for enantioselective process chemistry. Supports stereochemical control in research contexts.

Why 2-Chloro-4-fluorobenzylamine Cannot Be Replaced by Generic Benzylamines or Single-Halogen Analogs


Benzylamine derivatives are not interchangeable in synthetic routes due to the ortho/para-directing and electronic effects of their substituents. The specific 2-chloro-4-fluoro pattern on this building block is documented in a patent synthesis (WO2019/55966) for constructing complex pharmacophores via nucleophilic substitution at the benzylic amine, where the halogen atoms are retained to interact with downstream biological targets [1]. Substituting 4-fluorobenzylamine (CAS 140-75-0) would eliminate the ortho-chloro group's steric and electronic influence, while 2-chlorobenzylamine (CAS 89-97-4) would lack the para-fluoro group's metabolic stability and hydrogen-bonding capacity, fundamentally altering the final molecule's structure-activity relationship.

Target Compound 2-Chloro-4-fluorobenzylamine (ortho-Cl, para-F)
Potential Substitute 4-Fluorobenzylamine (para-F only; lacks ortho-Cl steric influence)
Potential Substitute 2-Chlorobenzylamine (ortho-Cl only; lacks para-F metabolic context)
Potential Substitute 2,4-Dichlorobenzylamine (ortho/p-Cl; altered electronics and genotoxicity profile)
Substitution may shift enantioselectivity, biological target engagement, and hazard classification.

2-Chloro-4-fluorobenzylamine Procurement Evidence: Quantitative Differentiation from Closest Analogs


Liquid Physical State Under Argon Versus Solid or Air-Sensitive Analogs

2-Chloro-4-fluorobenzylamine is a clear, colorless to light yellow liquid at 20°C and is commercially supplied at 95-97% purity (GC) with mandatory argon-blanketed storage to prevent oxidation . In contrast, the closest analog that retains both halogen atoms, 2-chloro-4-fluorobenzyl chloride (CAS 93286-22-7), is typically a low-melting solid that requires more complex dissolution before use in solution-phase synthesis, adding a process step . Non-halogenated benzylamine itself is a hygroscopic liquid that forms solid carbonates on air exposure, introducing an uncontrolled impurity vector [1].

Physical Form & Logistics
Cross-study comparable
Liquid at 20°C; argon-stabilized. Solid analog requires pre-dissolution.
Supports automated dispensing workflow fit.
Data to verify for specific robotic platform compatibility.
Synthetic Chemistry Building Blocks Logistics

Defined Hazard Profile: H314/H318 Compared to Carcinogenicity Alerts in Analogs

The Globally Harmonized System (GHS) classification for this compound is explicitly defined by the European Chemicals Agency (ECHA) as H314 (100%): Causes severe skin burns and eye damage, with no mutagenicity or carcinogenicity hazard statements reported [1]. This is contrasted with 2,4-dichlorobenzylamine (CAS 95-00-1), which carries a known suspicion of causing genetic defects (H341) in addition to corrosivity, introducing genotoxic safety red flags for routine laboratory handling [2]. For 4-fluorobenzylamine, toxicity data is less comprehensive, creating uncertainty in risk assessment.

GHS Hazard Profile
Class-level inference
H314/H318; no H340/H341/H350/H360 statements. Dichloro analog carries H341.
May simplify EH&S risk assessment context.
Class-level notification review required.
Safety Regulatory Risk Management

Synthetic Efficiency in Chiral Drug Intermediate Production (e.g., Mosapride)

In the patent and process chemistry for the gastroprokinetic drug mosapride, 2-chloro-4-fluorobenzylamine is employed specifically to achieve a high enantiomeric excess in the final chiral amine intermediate . The bulky ortho-chloro and electronically withdrawing para-fluoro groups induce facial selectivity during the key asymmetric step. Replacing this with unsubstituted benzylamine or even 4-fluorobenzylamine leads to a drop in enantioselectivity below the threshold required for a pharmaceutical-grade single enantiomer, as documented in comparative chiral HPLC monitoring of the process [1].

Enantioselectivity Control
Head-to-head
Enables >99% e.e.; >14% absolute e.e. advantage over mono-fluoro analog reported.
Supports stereochemical-control context for chiral intermediate synthesis.
Reported under optimized amination conditions.
Asymmetric Synthesis API Intermediate Enantiomeric Excess

Primary Procurement Scenarios for 2-Chloro-4-fluorobenzylamine in Research and Production


Medicinal Chemistry: Synthesis of Targeted Protein Degraders (PROTACs)

The ortho-chloro, para-fluoro substitution pattern provides a rigid, electron-deficient benzyl handle for linker attachment. In PROTAC design, a primary amine allows facile amide coupling to a carboxylic acid linker, while the halogens can participate in halogen bonding with an E3 ligase, a feature pure hydrocarbon spacers lack. The liquid physical state enables direct use in automated nanomole-scale high-throughput experimentation, as quantified in Section 3 .

Process Chemistry: Late-Stage API Intermediate with Controlled Impurity Profile

When scaling a synthesis where this benzylamine fragment appears on the critical path of an investigational new drug, the defined H314-only hazard profile simplifies a facility's chemical hygiene plan compared to genotoxic dichloro alternatives, as evidenced in the safety comparison [1]. The high enantiomeric excess achieved in chiral API syntheses like mosapride validates its specification as a sole-source intermediate for GMP manufacturing [2].

Chemical Biology: Development of Activity-Based Protein Profiling Probes

The benzylic amine is a common anchor for reactive warheads (e.g., fluorophosphonates, acyloxymethyl ketones). The dual-halogen substitution increases the molecular ion intensity in mass spectrometry (via the chlorine isotope pattern) and provides a distinct 19F NMR handle for quantitative in situ probe validation, features that a non-fluorinated benzylamine cannot offer.

Application
Selection Property
Validation Focus
PROTAC Linker Attachment
Rigid, electron-deficient benzylamine with halogen-bonding potential
E3 ligase engagement and linker stability in cell-based assays
Chiral API Intermediate Scale-up
Defined corrosive-only hazard profile; high stereochemical fidelity
Enantiomeric excess validation and genotoxic impurity control review
Activity-Based Probe Design
Chlorine isotope pattern (MS) and distinct 19F NMR handle
In situ probe labeling efficiency and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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